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Compound of Interest

Compound Name: Methylammonium

Cat. No.: B1206745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of high-purity methylammonium
halides, including methylammonium iodide (MAI), methylammonium bromide (MABr), and

methylammonium chloride (MACl). These materials are fundamental precursors for the

fabrication of perovskite-based optoelectronic devices and require high purity for optimal

performance.

Data Presentation
The following tables summarize the quantitative data for the synthesis of each

methylammonium halide.

Table 1: Synthesis Parameters for Methylammonium Iodide (MAI)
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Parameter Value

Precursors

Methylamine (CH₃NH₂) solution (40% in water) 20 mL

Hydroiodic acid (HI) (57 wt% in water) 30 mL

Methanol (CH₃OH) 8 mL

Reaction Conditions

Reaction Temperature 0 °C (ice bath)

Reaction Time 2 hours

Purification

Washing Solvent Diethyl ether

Drying Conditions 60 °C in a vacuum oven for 24 hours

Table 2: Synthesis Parameters for Methylammonium Bromide (MABr)

Parameter Value

Precursors

Methylamine (CH₃NH₂) solution Stoichiometric equivalent to HBr

Hydrobromic acid (HBr) Stoichiometric equivalent to CH₃NH₂

Reaction Conditions

Reaction Temperature 0 °C (ice bath)

Reaction Time 2 hours

Purification

Crystallization Temperature -5 to 5 °C

Washing Solvent Butanediol ether or Diethyl ether

Drying Conditions 80-100 °C under vacuum
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Table 3: Synthesis Parameters for Methylammonium Chloride (MACl)

Parameter Value

Precursors

Methylamine (CH₃NH₂) aqueous solution Stoichiometric equivalent to HCl

Hydrochloric acid (HCl) Stoichiometric equivalent to CH₃NH₂

Reaction Conditions

Reaction Neutralization

Purification

Primary Purification Evaporation to dryness

Recrystallization Solvent Absolute ethanol

Experimental Protocols
Synthesis of High-Purity Methylammonium Iodide (MAI)
This protocol describes the synthesis of methylammonium iodide by the reaction of

methylamine with hydroiodic acid.[1]

Methodology:

In a 250 mL round-bottom flask, combine 20 mL of methylamine solution (40% in water) and

8 mL of methanol.

Place the flask in an ice bath and begin stirring.

Slowly add 30 mL of hydroiodic acid (57 wt% in water) to the stirred solution.

Continue stirring the reaction mixture at 0 °C for 2 hours.

After the reaction is complete, remove the solvent by placing the solution in a vacuum oven

at 60 °C for 24 hours.
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The resulting white precipitate is the methylammonium iodide salt.

Wash the final product twice with diethyl ether to remove any remaining impurities.

Dry the purified MAI salt and store it in a dry environment.

Synthesis of High-Purity Methylammonium Bromide
(MABr)
This protocol details the synthesis of methylammonium bromide from methylamine and

hydrobromic acid.[2][3]

Methodology:

React an aqueous solution of methylamine with hydrobromic acid at 0 °C with continuous

stirring for 2 hours.

To remove the solvent, the resulting solution is evaporated at 60 °C for 45 minutes, which

transforms the solution into white powder crystals.[2]

The crude product is then purified by recrystallization.

Dissolve the crude MABr in a suitable solvent (e.g., a 1:2 mass ratio of ethanol to dibutyl

ether) at 60 °C and filter while hot to remove insoluble impurities.[4]

Slowly cool the filtrate to between -5 and 5 °C to precipitate white crystals of high-purity

methylammonium bromide.[4]

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of butanediol ether or diethyl ether.[2][4]

Dry the separated crystals in a vacuum oven at 80-100 °C.[4]

Synthesis of High-Purity Methylammonium Chloride
(MACl)
This protocol outlines a straightforward method for synthesizing methylammonium chloride.[5]
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Methodology:

Neutralize an aqueous solution of methylamine with hydrochloric acid.[5]

Evaporate the resulting solution to dryness to obtain the crude methylammonium chloride

salt.[5]

For further purification, recrystallize the crude product from absolute alcohol. This step is

effective in removing impurities such as ammonium chloride.[6]

Place the crude salt in a round-bottomed flask fitted with a reflux condenser.

Add absolute alcohol and heat the mixture to boiling.

After the undissolved material has settled, decant the clear, hot solution.

Allow the solution to cool to induce crystallization of pure methylammonium chloride.

Collect the crystals by filtration and dry them appropriately.

Mandatory Visualization
The following diagrams illustrate the synthesis workflows for each methylammonium halide.
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Click to download full resolution via product page

Caption: Synthesis workflow for Methylammonium Iodide (MAI).
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Caption: Synthesis workflow for Methylammonium Bromide (MABr).

Reactants

Reaction Purification ProductMethylamine (aq)

Neutralization

Hydrochloric Acid

Evaporation to DrynessAqueous Solution Recrystallization from Ethanol
Crude MACl

Drying
Pure Crystals

High-Purity MACl

Click to download full resolution via product page

Caption: Synthesis workflow for Methylammonium Chloride (MACl).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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